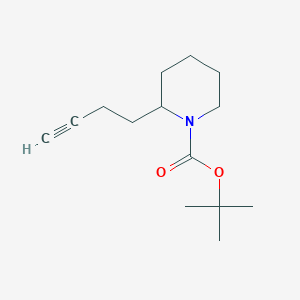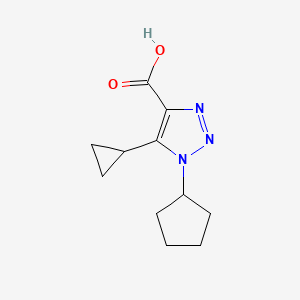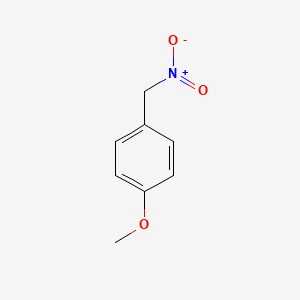
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol is a chemical compound that features a pyridine ring substituted with an amino group and a methyl group, linked to a propanol chain via an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-4-methyl-2-hydroxypyridine with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product can be purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanal or 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanone.
Reduction: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-methyl-2-hydroxypyridine: A precursor in the synthesis of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol.
3-(2-Methylpyridin-4-yl)propan-1-ol: A structurally similar compound with a different substitution pattern on the pyridine ring.
2-(Pyridin-2-yloxy)ethanol: A compound with a shorter alkyl chain linking the pyridine ring to the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl group on the pyridine ring, as well as the propanol chain. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(5-amino-4-methylpyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-9(11-6-8(7)10)13-4-2-3-12/h5-6,12H,2-4,10H2,1H3 |
Clave InChI |
FRRQIKAIEOYUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1N)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)




![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)







